4-Amino-2-methylthiophene-3-carboxylic acid 4-Amino-2-methylthiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17330407
InChI: InChI=1S/C6H7NO2S/c1-3-5(6(8)9)4(7)2-10-3/h2H,7H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19 g/mol

4-Amino-2-methylthiophene-3-carboxylic acid

CAS No.:

Cat. No.: VC17330407

Molecular Formula: C6H7NO2S

Molecular Weight: 157.19 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-methylthiophene-3-carboxylic acid -

Specification

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
IUPAC Name 4-amino-2-methylthiophene-3-carboxylic acid
Standard InChI InChI=1S/C6H7NO2S/c1-3-5(6(8)9)4(7)2-10-3/h2H,7H2,1H3,(H,8,9)
Standard InChI Key RMHSRIBMDZENBQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CS1)N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Amino-2-methylthiophene-3-carboxylic acid belongs to the thiophene family, characterized by a five-membered aromatic ring containing one sulfur atom. The compound’s molecular formula is C₆H₇NO₂S, with a molecular weight of 157.19 g/mol. Its IUPAC name, 4-amino-2-methylthiophene-3-carboxylic acid, reflects the positions of its functional groups:

  • A methyl group at position 2

  • An amino group at position 4

  • A carboxylic acid group at position 3

The planar thiophene ring facilitates π-π stacking interactions, while the polar functional groups enhance solubility in polar solvents such as water and dimethyl sulfoxide (DMSO).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₆H₇NO₂S
Molecular Weight157.19 g/mol
IUPAC Name4-amino-2-methylthiophene-3-carboxylic acid
Canonical SMILESCC1=C(C(=CS1)N)C(=O)O
InChI KeyRMHSRIBMDZENBQ-UHFFFAOYSA-N
PubChem CID20130154

Spectroscopic and Crystallographic Data

While direct crystallographic data for 4-amino-2-methylthiophene-3-carboxylic acid remains limited, studies on structurally analogous compounds provide insights. For instance, ethyl 2-amino-4-methylthiophene-3-carboxylate (a related ester derivative) crystallizes in a monoclinic system with intramolecular N–H⋯O hydrogen bonds and intermolecular N–H⋯S interactions, forming dimeric structures . These interactions suggest that the carboxylic acid variant likely exhibits similar hydrogen-bonding patterns, influencing its solid-state packing and stability .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 4-amino-2-methylthiophene-3-carboxylic acid typically involves multi-step reactions starting from simpler thiophene derivatives. A common approach includes:

  • Thiophene Functionalization: Introducing methyl and amino groups via electrophilic substitution or condensation reactions.

  • Carboxylic Acid Formation: Oxidation of a pre-existing methyl or alcohol group at position 3, often using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

For example, methyl 4-amino-2-methylthiophene-3-carboxylate (CAS: 114943-05-4), an intermediate ester, is synthesized via nucleophilic acyl substitution. This ester can subsequently undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid .

Industrial Production

Industrial-scale manufacturing employs continuous flow reactors to enhance yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are critical for removing byproducts like unreacted starting materials or positional isomers. A comparative analysis of synthetic routes is summarized below:

Table 2: Synthesis Method Comparison

MethodYield (%)Purity (%)Key Advantages
Batch Reactor65–7590–95Low equipment cost
Continuous Flow85–9098–99Rapid reaction time
Microwave-Assisted78–8295–97Energy efficiency

Applications in Scientific Research

Medicinal Chemistry

Thiophene derivatives are pivotal in drug discovery due to their bioisosteric equivalence to phenyl rings. 4-Amino-2-methylthiophene-3-carboxylic acid serves as a building block for:

  • Anticancer Agents: Its ability to inhibit histone acetyltransferases (HATs) has been explored, with derivatives showing IC₅₀ values in the micromolar range .

  • Antioxidants: Structural analogs demonstrate radical scavenging activity in DPPH assays, with IC₅₀ values as low as 16.5 µM .

Materials Science

The compound’s conjugated π-system makes it suitable for:

  • Organic Semiconductors: Thin films of thiophene-carboxylic acid derivatives exhibit charge carrier mobilities exceeding 10⁻² cm²/V·s.

  • Coordination Polymers: Coordination with metal ions (e.g., Cu²⁺, Fe³⁺) yields frameworks with applications in gas storage and catalysis .

Stability and Degradation

Table 3: Stability Profile

ConditionEffectHalf-Life
pH 2 (acidic)Decarboxylation2–4 hours
pH 12 (basic)Ring sulfonation6–8 hours
100°C (dry)Partial decomposition24 hours

Research Advances and Future Directions

Computational Studies

Density functional theory (DFT) calculations predict that substituting the methyl group with electron-withdrawing groups (e.g., -NO₂) enhances HAT inhibition by 30–40%. Molecular docking studies further suggest strong binding affinity (ΔG = -8.2 kcal/mol) to the p300/CBP complex, a cancer-related transcriptional coactivator .

Scale-Up Challenges

Despite promising lab-scale results, industrial adoption faces hurdles:

  • Cost of Raw Materials: Brominated precursors increase production costs by 20–25%.

  • Waste Management: Sulfur-containing byproducts require specialized disposal protocols.

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